molecular formula C18H21NO3 B14126924 Tert-butyl N-[4-(benzyloxy)phenyl]carbamate

Tert-butyl N-[4-(benzyloxy)phenyl]carbamate

Cat. No.: B14126924
M. Wt: 299.4 g/mol
InChI Key: KOUQVQNJKMGUII-UHFFFAOYSA-N
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Description

Tert-butyl N-[4-(benzyloxy)phenyl]carbamate is a chemical compound known for its applications in organic synthesis and medicinal chemistry. It is a protected hydroxylamine, which means it is often used as an intermediate in the synthesis of more complex molecules. The compound has a molecular formula of C12H17NO3 and a molecular weight of 223.27 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing tert-butyl N-[4-(benzyloxy)phenyl]carbamate involves the reaction of 4-benzyloxybenzaldehyde with tert-butyl carbamate in the presence of benzenesulfinic acid sodium salt dihydrate and formic acid. The reaction is typically carried out in toluene at room temperature for one week . The product is then purified through filtration and recrystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[4-(benzyloxy)phenyl]carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like bromonitromethane, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but often involve solvents like dichloromethane and temperatures ranging from room temperature to reflux .

Major Products Formed

Major products formed from these reactions include functionalized hydroxamic acids, amines, and substituted carbamates. These products are often used as intermediates in the synthesis of pharmaceuticals and other complex organic molecules .

Scientific Research Applications

Tert-butyl N-[4-(benzyloxy)phenyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(benzyloxy)phenyl]carbamate involves its ability to participate in intramolecular cyclization reactions. This property allows it to form functionalized cyclic hydroxamic acids, which can interact with various molecular targets, including enzymes and receptors. The compound’s reactivity is influenced by the presence of the tert-butyl and benzyloxy groups, which enhance its stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[4-(benzyloxy)phenyl]carbamate is unique due to its benzyloxy group, which provides additional stability and reactivity compared to similar compounds. This makes it particularly useful in the synthesis of cyclic hydroxamic acids and other complex molecules .

Properties

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

tert-butyl N-(4-phenylmethoxyphenyl)carbamate

InChI

InChI=1S/C18H21NO3/c1-18(2,3)22-17(20)19-15-9-11-16(12-10-15)21-13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3,(H,19,20)

InChI Key

KOUQVQNJKMGUII-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2

Origin of Product

United States

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